3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

CAS No.: 1713162-84-5

Cat. No.: VC2734800

Molecular Formula: C10H9F5N2

Molecular Weight: 252.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1713162-84-5 |

|---|---|

| Molecular Formula | C10H9F5N2 |

| Molecular Weight | 252.18 g/mol |

| IUPAC Name | 3-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C10H9F5N2/c11-9(12)3-5-17(6-9)7-2-1-4-16-8(7)10(13,14)15/h1-2,4H,3,5-6H2 |

| Standard InChI Key | SYSMWAHEROBOFJ-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(F)F)C2=C(N=CC=C2)C(F)(F)F |

| Canonical SMILES | C1CN(CC1(F)F)C2=C(N=CC=C2)C(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Structure

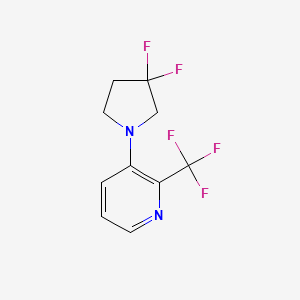

3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine contains a pyridine ring with a trifluoromethyl group at the 2-position and a 3,3-difluoropyrrolidin-1-yl substituent at the 3-position. The molecular formula is C₁₀H₉F₅N₂, with a molecular weight of approximately 252.18 g/mol. The structural arrangement features both nitrogen-containing heterocycles (pyridine and pyrrolidine) and multiple fluorine atoms, creating a unique electronic environment that influences its chemical behavior.

Physical Properties

While specific experimental data for 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is limited, its properties can be estimated based on structurally similar compounds. The following table presents predicted physicochemical properties for this compound:

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | At room temperature |

| Melting Point | 65-80°C | Estimated from similar compounds |

| LogP | 2.3-2.8 | Indicating moderate lipophilicity |

| pKa | 0.8-1.2 | For the pyridine nitrogen |

| Aqueous Solubility | Low to moderate | Enhanced by nitrogen-containing heterocycles |

| Stability | High | Due to C-F bonds and aromatic system |

These properties are influenced by the fluorine substituents, which enhance lipophilicity and metabolic stability while affecting electronic distribution across the molecule .

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine would likely follow methods similar to those used for related fluorinated heterocycles. Based on established protocols for trifluoromethylpyridines, several synthetic routes are possible:

Nucleophilic Aromatic Substitution

One potential approach involves nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions using a 3-halogenated-2-(trifluoromethyl)pyridine and 3,3-difluoropyrrolidine. This method exploits the electron-withdrawing nature of the trifluoromethyl group to facilitate substitution at adjacent positions .

Fluorination of Precursors

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | 300-350°C | Facilitates vapor-phase reactions |

| Catalyst | Iron fluoride | Promotes chlorination/fluorination |

| Molar Ratio | 2:1 (Cl₂:substrate) | Controls degree of chlorination |

| Reaction Time | 2-4 hours | Ensures complete conversion |

| Pressure | Atmospheric | Standard operating condition |

These conditions would likely require optimization for the specific synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine .

Applications in Medicinal Chemistry

| Therapeutic Area | Potential Mechanisms | Example Targets |

|---|---|---|

| Neurological Disorders | Receptor modulation | Ion channels, neurotransmitter receptors |

| Metabolic Diseases | Enzyme inhibition | Kinases, phosphatases |

| Inflammatory Conditions | Cytokine modulation | Immune signaling pathways |

| Infectious Diseases | Antimicrobial activity | Bacterial/viral enzymes |

The difluoropyrrolidine moiety may further enhance target selectivity and pharmacokinetic properties, as observed in compounds containing similar structural elements .

Structure-Activity Considerations

The specific arrangement of substituents in 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine likely influences its biological activity profile. The positioning of the trifluoromethyl group at the 2-position of the pyridine ring, adjacent to the nitrogen, creates a distinctive electronic environment compared to its positional isomers.

Research on similar compounds suggests that this electronic distribution affects binding interactions with biological targets through:

-

Hydrogen bonding capabilities altered by electron-withdrawing groups

-

Hydrophobic interactions enhanced by fluorine substituents

-

Conformational preferences influenced by steric factors

-

Metabolic stability improved by C-F bonds

These structure-activity relationships provide a foundation for understanding how 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine might interact with potential biological targets .

Chemical Reactivity and Modifications

Reactive Sites

3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine possesses several reactive sites that can be exploited for further functionalization:

-

The pyridine nitrogen (weakly basic due to the electron-withdrawing trifluoromethyl group)

-

The C-H bonds on the pyridine ring (positions 4, 5, and 6)

-

The pyrrolidine ring (potential for N-alkylation or N-acylation)

These reactive sites provide opportunities for structural elaboration to create derivatives with modified properties .

| Transformation | Reaction Conditions | Potential Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Harsh conditions required due to deactivation | Halogenated derivatives |

| Nucleophilic Aromatic Substitution | Occurs at positions activated by CF₃ group | Amino or alkoxy derivatives |

| Metalation | Lithium bases, low temperature | Functionalized intermediates |

| N-Oxidation | Hydrogen peroxide, peracids | N-oxide derivatives |

| C-H Activation | Transition metal catalysts | C-C bond formation at C-H sites |

These transformations could generate a library of derivatives with diversified properties for various applications .

Related Compounds and Structure-Activity Relationships

Positional Isomers

Several positional isomers of 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine have been reported in the literature. These compounds share the same molecular formula (C₁₀H₉F₅N₂) but differ in the arrangement of substituents on the pyridine ring:

| Compound | CAS Number | Key Structural Feature | Reference |

|---|---|---|---|

| 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine | 1707358-15-3 | CF₃ at position 3, pyrrolidine at position 2 | |

| 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine | 1713162-82-3 | CF₃ at position 6, pyrrolidine at position 2 | |

| 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine | 1707358-19-7 | CF₃ at position 4, pyrrolidine at position 3 | |

| 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | Not provided | CF₃ at position 2, pyrrolidine at position 5 |

Comparing these isomers provides insights into how the relative positioning of functional groups affects properties and biological activities.

Structure Modifications and Effects

Research on related compounds has revealed how structural modifications influence properties and activities:

-

Position of trifluoromethyl group: Affects electronic distribution and basicity of pyridine nitrogen

-

Position of pyrrolidine attachment: Influences conformation and steric interactions

-

Fluorination pattern: Impacts lipophilicity, metabolic stability, and binding interactions

-

Additional functional groups: Can introduce new reactive sites or biological activities

These structure-activity relationships provide a framework for understanding how modifications to 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine might affect its properties and potential applications .

Analytical Characterization

Spectroscopic Properties

The characterization of 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine would typically involve multiple spectroscopic techniques:

NMR Spectroscopy

¹H NMR would show distinctive signals for the pyridine protons (positions 4, 5, and 6) and the pyrrolidine protons. ¹⁹F NMR would display signals for both the trifluoromethyl group (typically around -60 ppm) and the difluoromethylene group (around -90 to -100 ppm).

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 252.18 g/mol, with fragmentation patterns characteristic of fluorinated heterocycles. Common fragments might include loss of fluorine, cleavage of the pyrrolidine ring, and fragmentation of the pyridine structure.

Infrared Spectroscopy

IR spectroscopy would show characteristic absorption bands for C-F stretching (1000-1400 cm⁻¹), aromatic C=C and C=N stretching (1400-1600 cm⁻¹), and C-H stretching (2800-3100 cm⁻¹).

Chromatographic Analysis

Chromatographic methods would be essential for purity assessment and separation from related compounds:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase methods with UV detection at 254-280 nm

-

Gas Chromatography (GC): Suitable for volatile derivatives, often coupled with mass spectrometry

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment

These analytical techniques provide comprehensive characterization data essential for research and development applications.

Future Research Directions

Medicinal Chemistry Exploration

Future research on 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine could focus on:

-

Systematic evaluation of its biological activity across multiple targets

-

Development of structure-activity relationships through derivative synthesis

-

Investigation of potential therapeutic applications based on activity profiles

-

Optimization of physicochemical properties for improved drug-like characteristics

These research directions could unlock new therapeutic applications, particularly in areas where related compounds have shown promise .

Agrochemical Development

In the agrochemical field, future research might explore:

-

Pesticide efficacy against various crop pests

-

Structure optimization for enhanced activity and environmental safety

-

Formulation development for improved field application

-

Resistance management strategies based on unique mechanisms of action

The growing demand for novel crop protection agents makes this an important area for further investigation .

Synthetic Methodology Advancement

Improving synthetic access to 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine and related compounds through:

-

Development of more efficient and sustainable synthetic routes

-

Exploration of catalytic methods for key transformation steps

-

Continuous-flow chemistry approaches for scale-up production

-

Green chemistry initiatives to reduce environmental impact

Advancements in synthetic methodology would facilitate both research applications and potential commercial development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume